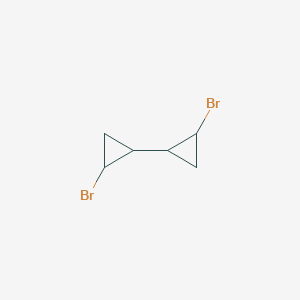![molecular formula C15H12N2O2S2 B14558766 4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate CAS No. 62097-95-4](/img/structure/B14558766.png)
4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate is an organic compound that features both isothiocyanate and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate typically involves the reaction of 4-isothiocyanatophenyl with 4-(methylsulfanyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isothiocyanate group can be reduced to form amines.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas or carbamates.
Scientific Research Applications
4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially disrupting their normal function. The compound’s effects are mediated through interactions with molecular targets such as thiol groups in proteins, leading to alterations in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl)benzoates: These compounds share the isothiocyanatophenyl group but differ in their alkyl substituents.
4-(Methylsulfanyl)phenyl isothiocyanate: This compound is similar but lacks the carbamate functional group.
Uniqueness
4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate is unique due to the presence of both isothiocyanate and carbamate groups, which confer distinct reactivity and potential applications. Its dual functionality allows for a broader range of chemical modifications and interactions compared to similar compounds.
Properties
CAS No. |
62097-95-4 |
|---|---|
Molecular Formula |
C15H12N2O2S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) N-(4-methylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C15H12N2O2S2/c1-21-14-8-4-12(5-9-14)17-15(18)19-13-6-2-11(3-7-13)16-10-20/h2-9H,1H3,(H,17,18) |
InChI Key |
CBASJROZVAQMHF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


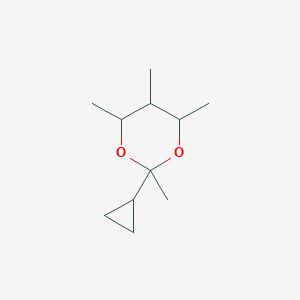
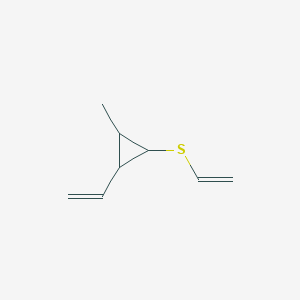
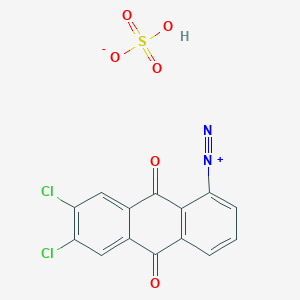
![6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14558698.png)
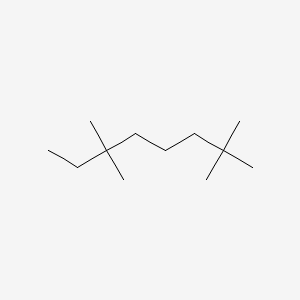
![2-Amino-4-[(4-aminobutyl)amino]butanoic acid](/img/structure/B14558707.png)
![8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-YL]octan-1-amine](/img/structure/B14558713.png)
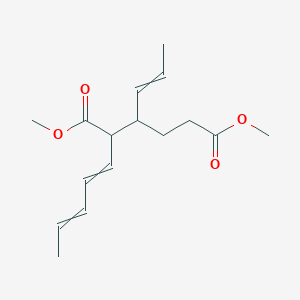
![(5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B14558735.png)
![2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione](/img/structure/B14558738.png)
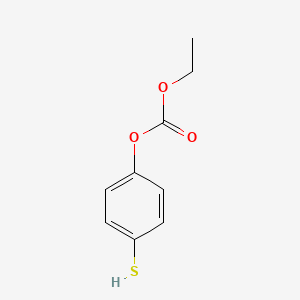
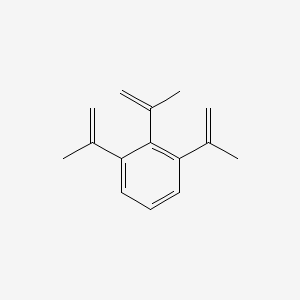
![1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B14558749.png)
